molecular formula C10H7NO4S B1529225 Methyl 7-nitrobenzo[b]thiophene-2-carboxylate CAS No. 34084-89-4

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Cat. No. B1529225
CAS RN: 34084-89-4
M. Wt: 237.23 g/mol
InChI Key: RJUVQMBNXODKGH-UHFFFAOYSA-N
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Description

“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7NO4S . It is used in various applications and research .


Synthesis Analysis

The synthesis of “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” involves several steps. In one method, the key intermediate nitrobenzo[b]thiophene-2-carboxylic acid is obtained by filtering off the products and recrystallizing from ethanol .


Molecular Structure Analysis

The molecular structure of “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” are complex and depend on the specific conditions of the reaction . For example, in one reaction, the resulting mixture was stirred at room temperature for 12 hours .


Physical And Chemical Properties Analysis

“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” has a molecular weight of 237.24 . It has a boiling point of 393.2°C at 760 mmHg . The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Methyl 7-nitrobenzo[b]thiophene-2-carboxylate has been involved in various chemical reactions, leading to the formation of diverse derivatives. For instance, bromination, nitration, and formylation reactions have been explored with benzo[b]thiophene derivatives, resulting in compounds like dibromo-derivatives and formyl derivatives (Chapman, Clarke, & Manolis, 1972). Additionally, a study on the nitration of benzo[b]thiophen-2-carboxylic acid under various conditions revealed a mixture of substitution products, highlighting the versatility of these compounds in organic synthesis (Cooper & Scrowston, 1971).

Synthesis and Organic Assemblies

  • A significant development in the synthesis of 2-methyl-5-nitrobenzo[b]thiophene has been achieved, demonstrating the potential of these compounds as building blocks for various organic assemblies (Migulin, 2016).

Biological Activity and Therapeutic Potential

  • Research on benzo[b]thiophene derivatives has also extended to the realm of pharmacology and neuroscience. For instance, 7-Nitroindazole, a derivative, has shown promise in preventing MPTP-induced parkinsonism in animal models, implicating a role of nitric oxide in MPTP neurotoxicity and suggesting therapeutic potential (Hantraye et al., 1996).

Catalysis and Polymerization

  • In the field of catalysis and materials science, benzo[b]thiophene derivatives have been utilized in palladium-catalyzed borylation and Suzuki coupling reactions, leading to the creation of thienocarbazole precursors with potential biological activity or use as biomarkers due to their fluorescence properties (Ferreira, Queiroz, & Kirsch, 2003).

Luminescence and Sensitization

  • Thiophenyl-derivatized nitrobenzoic acid ligands, related to methyl 7-nitrobenzo[b]thiophene-2-carboxylate, have been evaluated as potential sensitizers for Eu(III) and Tb(III) luminescence, showing promising results in both solution and solid-state species (Viswanathan & Bettencourt-Dias, 2006).

Safety And Hazards

“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 7-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVQMBNXODKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727765
Record name Methyl 7-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

CAS RN

34084-89-4
Record name Benzo[b]thiophene-2-carboxylic acid, 7-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34084-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 3.04 g (16.4 mmol) of 2-chloro-3-nitrobenzaldehyde, 0.98 g (24.6 mmol) of sodium hydride (60% pure) and 2.09 g (19.7 mmol) of methyl mercaptoacetate, 3.68 g (85% of theory) of the title compound are obtained.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 3.04 g (16.4 mmol) of 2-chloro-3-nitrobenzaldehyde, 0.98 g (24.6 mmol) of sodium hydride (60% pure) and 2.09 g (19.7 mmol) of methyl mercaptoacetate, 3.68 g (85% of theory) of the title compound are obtained.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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